molecular formula C9H9FO2S B8613705 (4-Fluoro-phenylsulfanyl)-acetic acid methyl ester

(4-Fluoro-phenylsulfanyl)-acetic acid methyl ester

Cat. No.: B8613705
M. Wt: 200.23 g/mol
InChI Key: LBMJUVGSIFZRNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Fluoro-phenylsulfanyl)-acetic acid methyl ester is a useful research compound. Its molecular formula is C9H9FO2S and its molecular weight is 200.23 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H9FO2S

Molecular Weight

200.23 g/mol

IUPAC Name

methyl 2-(4-fluorophenyl)sulfanylacetate

InChI

InChI=1S/C9H9FO2S/c1-12-9(11)6-13-8-4-2-7(10)3-5-8/h2-5H,6H2,1H3

InChI Key

LBMJUVGSIFZRNR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CSC1=CC=C(C=C1)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A solution of 4-fluorothiophenol (10 g, 78 mmol) in ethanol(200 mL) was treated with powdered KOH (9.6 g), stirred for 30 min at rt, then treated with a solution of bromoacetic acid (10.84 g, 78 mmol) in ethanol (50 mL) and stirred at 80 C for 4 h. the reaction was cooled to rt, partitioned between 1N HCl and EtOAc and the organics were washed with water, dried (Na2SO4), filtered and concentrated. The crude product was dissolved in MeoH (250 mL), cooled to 0 C, treated with SOCl2 (8.5 mL) and stirred at rt overnight. The reaction was quenced with water, concentrated then partitioned between EtOAc (3 times) and water. The combined organics were washed with brine, dried (Na2SO4), filtered and concentrated to give 14.6 g of the title compound.
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10 g
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9.6 g
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200 mL
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10.84 g
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50 mL
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Synthesis routes and methods III

Procedure details

To a solution of bromo acetic acid methyl ester (1.53 g, 0.95 ml, 10.0 mmol) and triethylamine (3.0 ml) in dry THF (25 mL) was added 4-fluoro-benzenethiol (1.62 g, 12.6 mmol) in one portion at room temperature. The resulting mixture was heated to reflux and stirred until the TLC showed the completion of the reaction. The reaction mixture was diluted with EtOAc and washed sequentially with aqueous HCl, water and saturated NaCl solution. The organic phase was then dried over anhydrous Na2SO4 and concentrated under reduced pressure to gave a crude material, which was then purified by a column chromatography with 0˜5% EtOAc in hexanes. MS: 201.3 (M+H)+.
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0.95 mL
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3 mL
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1.62 g
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25 mL
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